molecular formula C7H15NO B6145998 rac-(3R,4S)-4-propylpyrrolidin-3-ol CAS No. 1932236-27-5

rac-(3R,4S)-4-propylpyrrolidin-3-ol

Cat. No. B6145998
CAS RN: 1932236-27-5
M. Wt: 129.2
InChI Key:
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Description

Rac-(3R,4S)-4-propylpyrrolidin-3-ol, also known as rac-4-propylpyrrolidin-3-ol, is an important chiral compound used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound is a key building block in the synthesis of a variety of compounds, including drugs and other compounds. Rac-4-propylpyrrolidin-3-ol is a chiral compound, meaning it has two different enantiomers (left-handed and right-handed forms). The synthesis of rac-4-propylpyrrolidin-3-ol is of great interest due to its potential uses in the synthesis of a variety of compounds.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol is not fully understood. However, it is known that rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol is an important intermediate in the synthesis of a variety of compounds. It is believed that rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol acts as a catalyst in the synthesis of a variety of compounds, as well as in the study of the stereochemistry of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol are not fully understood. However, it is known that rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol is an important intermediate in the synthesis of a variety of compounds. It is believed that rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol may have some effects on the biochemical and physiological processes of the body, such as the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol in lab experiments include its high selectivity and efficiency. Rac-4-propylpyrrolidin-3-ol is an important intermediate in the synthesis of a variety of compounds, and can be used to synthesize a variety of compounds with high selectivity and efficiency. The main limitation of using rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol in lab experiments is the cost. Rac-4-propylpyrrolidin-3-ol is expensive, and therefore may not be suitable for use in all lab experiments.

Future Directions

There are a variety of future directions for research related to rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol. These include further research into the mechanism of action of rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol, as well as research into the biochemical and physiological effects of rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol. Additionally, research into the development of new methods for the synthesis of rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol, as well as the development of new applications for rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol, is needed. Finally, research into the cost-effectiveness of using rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol in lab experiments is also needed.

Synthesis Methods

Rac-4-propylpyrrolidin-3-ol is synthesized using a variety of methods, including asymmetric synthesis and enzymatic methods. Asymmetric synthesis is a method of synthesizing chiral compounds using chiral reagents and catalysts. This method is often used to synthesize rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol due to its high selectivity and efficiency. Enzymatic methods, such as lipase-catalyzed kinetic resolution, are also used to synthesize rac-(3R,4S)-4-propylpyrrolidin-3-olpyrrolidin-3-ol. These methods are often more efficient and cost-effective than asymmetric synthesis.

Scientific Research Applications

Rac-4-propylpyrrolidin-3-ol has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs and other compounds. It is also used in the synthesis of chiral compounds, as well as in the study of the stereochemistry of chiral compounds. Rac-4-propylpyrrolidin-3-ol is also used in the study of the biochemical and physiological effects of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(3R,4S)-4-propylpyrrolidin-3-ol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "4-penten-1-ol", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "propylamine" ], "Reaction": [ "Step 1: Conversion of 4-penten-1-ol to 4-penten-1-al using sodium borohydride as a reducing agent", "Step 2: Condensation of 4-penten-1-al with ethyl acetoacetate in the presence of acetic acid to form a beta-ketoester", "Step 3: Decarboxylation of the beta-ketoester using hydrochloric acid to form a ketone", "Step 4: Reduction of the ketone using sodium borohydride to form a secondary alcohol", "Step 5: Conversion of the secondary alcohol to a mesylate using methanesulfonyl chloride and triethylamine", "Step 6: Nucleophilic substitution of the mesylate with propylamine to form the desired product, rac-(3R,4S)-4-propylpyrrolidin-3-ol" ] }

CAS RN

1932236-27-5

Product Name

rac-(3R,4S)-4-propylpyrrolidin-3-ol

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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